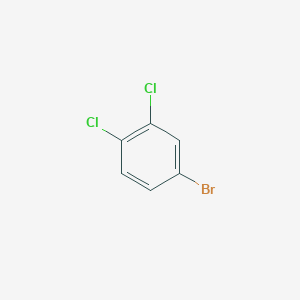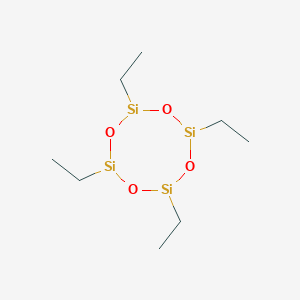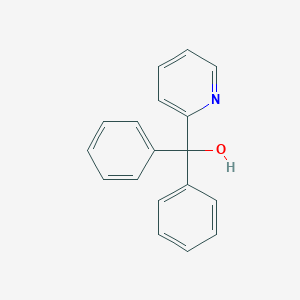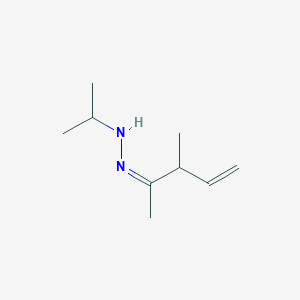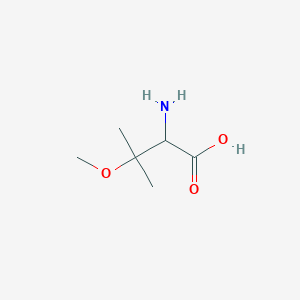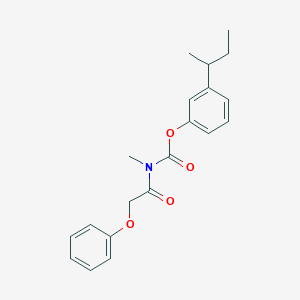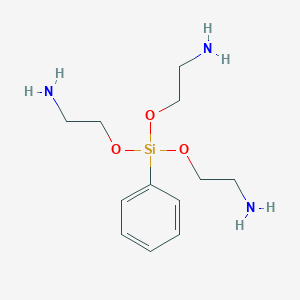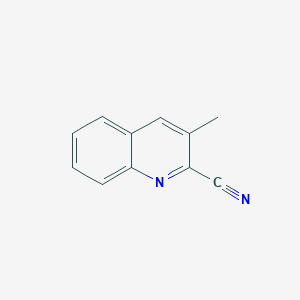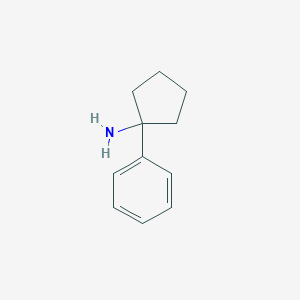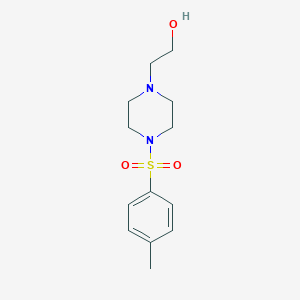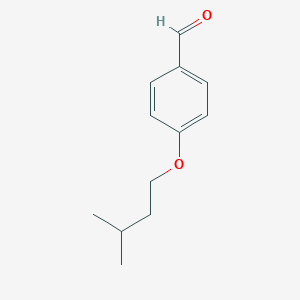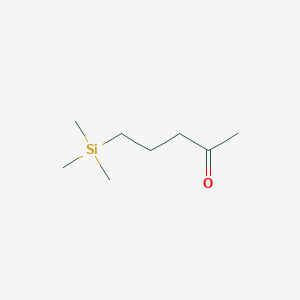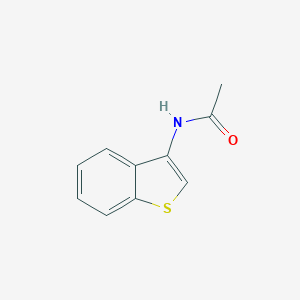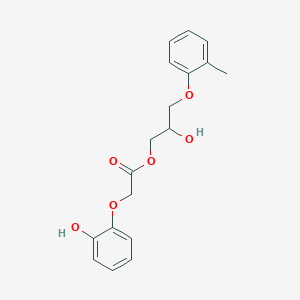
(o-Hydroxyphenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(o-Hydroxyphenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester, commonly known as HOP-3, is a synthetic compound that belongs to the family of herbicides. It is a selective herbicide that is used to control broadleaf weeds in various crops and agricultural fields. HOP-3 is also used for scientific research purposes due to its unique biochemical and physiological effects.
Mécanisme D'action
HOP-3 works by inhibiting the activity of the enzyme acetolactate synthase (ALS) in plants. ALS is a key enzyme in the biosynthesis of branched-chain amino acids in plants. Inhibition of ALS leads to the accumulation of toxic intermediates that disrupt normal plant metabolism and growth. HOP-3 selectively targets ALS in broadleaf weeds, while leaving grasses and other crops unaffected.
Effets Biochimiques Et Physiologiques
HOP-3 has several biochemical and physiological effects on plants. It disrupts the biosynthesis of branched-chain amino acids, leading to the accumulation of toxic intermediates. This disrupts normal plant metabolism and growth, ultimately leading to plant death. HOP-3 also affects the activity of plant hormones, including auxins and cytokinins, leading to altered plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
HOP-3 has several advantages for lab experiments. It is a selective herbicide that targets broadleaf weeds, making it useful for studying the effects of herbicides on plant physiology and metabolism. HOP-3 is also soluble in organic solvents, making it easy to prepare and use in experiments. However, HOP-3 has some limitations. It is highly toxic and must be handled with care. In addition, it is expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on HOP-3. One area of research is the development of new herbicides based on the structure of HOP-3. Researchers are also investigating the impact of HOP-3 on soil microorganisms and their interactions with plant roots. In addition, there is growing interest in the use of HOP-3 as a tool for studying the role of plant hormones in regulating plant growth and development.
Conclusion
In conclusion, HOP-3 is a selective herbicide that is widely used in scientific research. It has several biochemical and physiological effects on plants and is useful for studying the effects of herbicides on plant physiology and metabolism. HOP-3 has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of HOP-3 involves the reaction of 2-(2-methoxyethoxy) ethanol with o-Hydroxyphenoxyacetic acid and o-Tolyl chloride in the presence of a base catalyst. The reaction yields HOP-3 as a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
HOP-3 is widely used in scientific research due to its selective herbicidal properties. It is used to study the effects of herbicides on plant physiology and metabolism. HOP-3 is also used to investigate the role of plant hormones in regulating plant growth and development. In addition, HOP-3 is used to study the impact of herbicides on soil microorganisms and their interactions with plant roots.
Propriétés
Numéro CAS |
17753-05-8 |
|---|---|
Nom du produit |
(o-Hydroxyphenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Formule moléculaire |
C18H20O6 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C18H20O6/c1-13-6-2-4-8-16(13)22-10-14(19)11-24-18(21)12-23-17-9-5-3-7-15(17)20/h2-9,14,19-20H,10-12H2,1H3 |
Clé InChI |
GQMHTLIBJICFID-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=CC=C2O)O |
SMILES canonique |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=CC=C2O)O |
Synonymes |
o-Hydroxyphenoxyacetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



